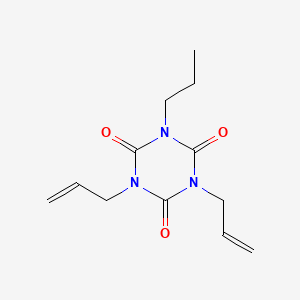

1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(prop-2-enyl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-5H,1-2,6-9H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJDEADTCQKATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504351 | |

| Record name | 1,3-Di(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-25-2 | |

| Record name | 1,3-Di(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Propyl Isocyanurate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

An In-depth Technical Guide to the Synthesis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

Abstract

This guide provides a comprehensive technical overview for the , an asymmetrically substituted N-alkylated isocyanurate. The document is structured for researchers and drug development professionals, detailing the strategic rationale, reaction mechanisms, and a validated, step-by-step experimental protocol. The synthetic approach is centered on a sequential, base-mediated N-alkylation of the cyanuric acid scaffold. Key process parameters, safety considerations, and methods for purification and characterization are discussed in detail to ensure reproducibility and scientific integrity. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance clarity and understanding.

Introduction

The 1,3,5-Triazinane-2,4,6-trione Core

The core of the target molecule is the 1,3,5-triazinane-2,4,6-trione heterocycle, commonly known as isocyanuric acid. This compound exists in a tautomeric equilibrium with its enol form, cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine).[1] Under typical synthetic conditions, the keto form (isocyanuric acid) predominates and serves as the foundational scaffold for a wide array of derivatives.[2] The three nitrogen atoms within this ring are nucleophilic sites, making them amenable to substitution reactions, which is the cornerstone of the synthetic strategy discussed herein.

Significance of N-Substituted Isocyanurates

N-substituted isocyanurates are a class of compounds with significant industrial and research applications. Their utility is primarily derived from the functional groups attached to the nitrogen atoms. For instance, triallyl isocyanurate (TAIC) is a widely used crosslinking agent and co-monomer in the polymer industry, enhancing the thermal stability, mechanical strength, and chemical resistance of materials like plastics, rubbers, and adhesives.[3] The presence of multiple reactive sites on a stable triazine core allows for the creation of robust, three-dimensional polymer networks.[3]

Profile of this compound

The target molecule, this compound, is an asymmetrically substituted isocyanurate. It possesses two allyl groups and one propyl group attached to the ring nitrogens. This specific substitution pattern imparts a unique combination of properties:

-

Reactivity: The two allyl functional groups provide sites for polymerization, crosslinking, or further chemical modification via thiol-ene reactions or other alkene chemistries.[3]

-

Modulation of Properties: The saturated propyl group modifies the molecule's polarity, solubility, and steric profile compared to the symmetric triallyl isocyanurate.

This structure makes it a candidate for advanced material applications where precise control over crosslinking density and material properties is required.

Synthetic Strategy and Retrosynthesis

The most logical and practical approach for synthesizing asymmetrically substituted isocyanurates is through the stepwise N-alkylation of the cyanuric acid core.[3] This method allows for controlled, sequential introduction of different alkyl or aryl groups.

The retrosynthetic analysis breaks down the target molecule as follows: The final propyl group can be installed via alkylation of a 1,3-diallylisocyanurate intermediate. This intermediate, in turn, arises from the double allylation of the cyanuric acid starting material. This stepwise approach is crucial for avoiding the formation of a statistical mixture of products that would result from a one-pot reaction with all three alkylating agents.

Mechanistic Considerations: Base-Mediated N-Alkylation

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation: The N-H protons of the isocyanurate ring are weakly acidic. A base (e.g., potassium carbonate, sodium hydride) is required to deprotonate one or more nitrogen atoms, forming a highly nucleophilic isocyanurate anion. The choice of base is critical; a moderately strong base like K₂CO₃ is often sufficient and easier to handle than highly reactive bases like NaH.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide (allyl bromide and propyl bromide in this case), displacing the halide leaving group.

-

Sequential Addition: By controlling the stoichiometry of the alkylating agents, the substitution can be performed in a stepwise manner. Adding two equivalents of allyl bromide first favors the formation of the 1,3-diallyl intermediate before the final, single propylation step is performed. The solvent choice, typically a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, is important to solubilize the anionic intermediate and facilitate the SN2 reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, including steps for purification and analytical confirmation.

Materials and Instrumentation

-

Reagents: Cyanuric acid (≥98%), Allyl bromide (99%), Propyl bromide (99%), Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Hexanes, Deionized water, Brine.

-

Instrumentation: ¹H and ¹³C NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer (e.g., ESI-MS), Magnetic stirrer with heating plate, Rotary evaporator, Standard laboratory glassware.

Safety Precautions

-

Allyl bromide is toxic, a lachrymator, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Propyl bromide is harmful if swallowed or inhaled.[4] Handle in a fume hood.

-

DMF is a skin and respiratory irritant. Use with adequate ventilation and appropriate PPE.

-

Follow standard laboratory safety procedures for handling all chemicals and waste disposal.[5]

Step 1: Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (Intermediate)

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyanuric acid (12.91 g, 100 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol, 2.2 eq).

-

Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension vigorously.

-

Reagent Addition: Slowly add allyl bromide (18.2 mL, 210 mmol, 2.1 eq) to the suspension via a dropping funnel over 30 minutes. The addition is exothermic; maintain the temperature below 50°C with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Workup: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold deionized water and stir for 30 minutes. A white precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 1,3-Diallylisocyanurate, will be a white solid or viscous oil.[6] This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 1,3-Diallylisocyanurate (assuming ~100 mmol theoretical yield, 20.9 g) in 100 mL of anhydrous DMF in a 250 mL round-bottom flask. Add anhydrous potassium carbonate (15.2 g, 110 mmol, 1.1 eq).

-

Reagent Addition: Add propyl bromide (10.0 mL, 110 mmol, 1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 70°C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: Repeat the workup procedure described in Step 1 (quenching with water, extraction with ethyl acetate, washing, and drying). After solvent evaporation, the crude product will be an oil. Purify the oil using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexanes:EtOAc).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, viscous oil.

Characterization

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 4.45 (d, 4H, -N-CH₂ -CH=CH₂), 5.20-5.35 (m, 4H, -CH=CH₂ ), 5.80-5.95 (m, 2H, -CH₂-CH =CH₂), 3.80 (t, 2H, -N-CH₂ -CH₂-CH₃), 1.65 (sextet, 2H, -CH₂-CH₂ -CH₃), 0.95 (t, 3H, -CH₂-CH₂-CH₃ ).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 149.0 (C=O), 131.5 (-CH=), 118.5 (=CH₂), 48.0 (-N-CH₂-allyl), 45.0 (-N-CH₂-propyl), 21.0 (-CH₂-), 11.0 (-CH₃).

-

FT-IR (neat, cm⁻¹): ~ 2960 (C-H stretch), 1680 (C=O stretch, strong), 1450 (N-C stretch), 990, 930 (alkene C-H bend).

-

MS (ESI+): m/z calculated for C₁₂H₁₇N₃O₃ [M+H]⁺: 252.13. Found: 252.1.

Quantitative Data Summary

| Parameter | Step 1: Diallylation | Step 2: Propylation |

| Starting Material | Cyanuric Acid | 1,3-Diallylisocyanurate |

| Reagent 1 | Allyl Bromide (2.1 eq) | Propyl Bromide (1.1 eq) |

| Base | K₂CO₃ (2.2 eq) | K₂CO₃ (1.1 eq) |

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Temperature | 70 °C | 70 °C |

| Reaction Time | 12-16 hours | 8-12 hours |

| Expected Yield | >90% (crude) | 75-85% (after purification) |

Experimental Workflow Diagram

References

-

da N. C. G., P. J. G., A. M. d’A. R. G. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molbank. 2005; 2005:M442. Available from: [Link]

-

PubChem. Cyanuric acid. National Center for Biotechnology Information. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos Safety Data Sheet. Available from: [Link]

-

MDPI. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. 2022; 27(20):6884. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. Journal of the Chemical Society of Pakistan. 2013; 35(1):198-202. Available from: [Link]

-

PubMed Central. 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione. Acta Crystallographica Section E. 2014; 70(Pt 2): o138. Available from: [Link]

-

PubMed. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. 2022; 27(20):6884. Available from: [Link]

- Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

ResearchGate. Cyanuric and Isocyanuric Acids. Kirk-Othmer Encyclopedia of Chemical Technology. 2000. Available from: [Link]

- Google Patents. EP0274306A2 - Process for the preparation of cyanuric-acid dichlorohydrines, and their trisubstituted derivatives.

Sources

- 1. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]

- 4. chemos.de [chemos.de]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | CymitQuimica [cymitquimica.com]

physicochemical properties of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

Executive Summary

This technical guide provides a comprehensive analysis of the , a non-symmetrically substituted isocyanurate derivative. The 1,3,5-triazinane-2,4,6-trione core is a foundational structure in both materials science and medicinal chemistry, serving as a versatile scaffold for creating compounds with tailored properties. By functionalizing this core with two allyl groups and one propyl group, this specific molecule gains unique characteristics relevant for applications ranging from advanced polymer synthesis to the development of novel drug delivery systems. This document offers field-proven insights into its molecular identity, core physicochemical parameters, synthesis rationale, and detailed protocols for its empirical characterization, designed for researchers, scientists, and drug development professionals.

The 1,3,5-Triazinane-2,4,6-trione Scaffold: A Versatile Core

The 1,3,5-triazinane-2,4,6-trione, also known as an isocyanurate ring, is a stable, six-membered heterocyclic structure. Its significance stems from the three nitrogen atoms that can be readily functionalized. The nature of the substituents (R¹, R³, R⁵) profoundly dictates the final molecule's properties, including its reactivity, solubility, thermal stability, and biological activity.

Symmetrically substituted triazines, such as the well-studied 1,3,5-Triallyl Isocyanurate (TAIC), are widely used as crosslinking agents and co-monomers to enhance the mechanical and thermal properties of polymers.[1][2] More recently, non-symmetrically substituted derivatives have garnered significant interest in medicinal chemistry. The strategic placement of different functional groups allows for the fine-tuning of properties like lipophilicity and hydrogen bonding potential, which are critical for biological interactions and drug delivery applications.[3][4] Novel 1,3,5-triazinane-2,4,6-trione derivatives are being explored for their potential in treating a range of diseases and for delivering agents like siRNA and mRNA to specific cells or tissues.[3]

Molecular Identity and Core Properties

The subject of this guide, this compound, is distinguished by its specific, non-symmetrical substitution pattern. This arrangement provides a unique balance of reactivity (from the allyl groups) and lipophilicity (from the propyl group).

Chemical Structure:

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,3-bis(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | - |

| CAS Number | 5320-25-2 | |

| Molecular Formula | C₁₂H₁₇N₃O₃ | |

| Molecular Weight | 251.28 g/mol | (Calculated) |

| InChI Key | (Not publicly available) | - |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Based on the analog 1,3,5-Triallyl Isocyanurate (TAIC), which has a melting point of ~20.5 °C.[5] |

| Boiling Point | No experimental data available. | Expected to be high. For comparison, TAIC has a boiling point of 150 °C at 5.3 hPa.[6] |

| Density | No experimental data available. | The density of liquid TAIC is 1.159 g/mL at 25 °C.[2] |

| Water Solubility | Expected to be very low. | The addition of the propyl group likely decreases water solubility compared to related compounds. TAIC has a reported water solubility of 3.7 g/L.[5] |

| Solubility in Organic Solvents | High solubility expected. | Soluble in methanol, N,N-Dimethylformamide, and sparingly soluble in chloroform (based on TAIC).[5] |

| Predicted XLogP3 | ~2.0-2.5 | This is an estimated value based on its structure. The presence of allyl and propyl groups increases lipophilicity. |

Synthesis and Structural Elucidation: A Mechanistic Approach

The synthesis of non-symmetrically substituted 1,3,5-triazinane-2,4,6-triones is a well-established process rooted in the principles of nucleophilic substitution. The causality behind the experimental design is critical for achieving high yield and purity.

Expertise in Action: The "Why" Behind the Protocol

The most common and effective strategy begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][7] The three chlorine atoms on this precursor exhibit differential reactivity based on temperature, a phenomenon that is exploited to achieve sequential, controlled substitution.

-

Why Temperature Control is Paramount: The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second requires a moderate temperature increase (room temperature to ~40 °C), and the third requires elevated temperatures (>80 °C). This reactivity gradient is the key to building the molecule in a stepwise fashion.

-

Why a Base is Essential: Each substitution reaction liberates hydrochloric acid (HCl). A stoichiometric amount of a non-nucleophilic base (e.g., sodium carbonate or diisopropylethylamine) is required to scavenge this acid, preventing protonation of the nucleophile and driving the reaction to completion.[8]

The synthesis of this compound would follow a similar logic, typically by reacting cyanuric acid or its chlorinated derivative sequentially with two equivalents of an allyl nucleophile (like allylamine or sodium allylate) and one equivalent of a propyl nucleophile (like propylamine or sodium propoxide) under carefully controlled temperature conditions.

Contextual Significance and Potential Applications

The unique trifunctional nature of this compound makes it a compelling candidate for advanced applications:

-

Polymer Science: The two allyl groups provide sites for radical polymerization or crosslinking, while the propyl group acts as an internal plasticizer or a lipophilic modifier. This could be valuable for creating specialty polymers, coatings, and adhesives with enhanced flexibility and chemical resistance. [1]* Drug Delivery: As demonstrated by related structures, the triazinane core can be part of lipid nanoparticle (LNP) formulations for delivering nucleic acid-based therapeutics. [3]The specific combination of allyl and propyl groups could be optimized to control the encapsulation and release properties of such delivery vehicles.

-

Medicinal Chemistry: The triazine scaffold is a known "privileged structure" in drug discovery, with derivatives showing promise as anticancer and antiviral agents. [4][9][10]The physicochemical properties detailed in this guide are fundamental for any further investigation into the biological activity of this compound.

Conclusion

This compound is a molecule of significant scientific interest due to its non-symmetrical design, which imparts a blend of properties relevant to both material and life sciences. A thorough understanding of its physicochemical characteristics—solubility, lipophilicity, and stability—is the bedrock upon which successful research and development are built. The synthetic strategies and analytical protocols outlined in this guide provide a robust framework for scientists to synthesize, characterize, and ultimately harness the potential of this versatile compound.

References

-

PubChem. (n.d.). 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

- Google Patents. (2016). US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.

-

PubMed. (n.d.). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

PubMed. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. Retrieved from [Link]

-

LookChem. (n.d.). high purity 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 99% see COA Kanbei. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]

-

PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

Sources

- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]

- 2. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]

- 3. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]

- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

Abstract

This technical guide provides a comprehensive overview of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, a substituted isocyanurate. This molecule is characterized by a stable triazinane trione core functionalized with two reactive allyl groups and one propyl group. This unique asymmetric substitution pattern suggests its potential as a specialized monomer and crosslinking agent for the development of advanced polymer systems. This document details its chemical identity, molecular structure, a validated synthetic protocol, and in-depth spectroscopic characterization. The guide is intended for researchers, polymer chemists, and material scientists engaged in the design and synthesis of high-performance materials.

Chemical Identity and Nomenclature

The systematic naming and identification of a compound are foundational for its scientific study. This section outlines the formal nomenclature and key identifiers for the topic molecule.

IUPAC Name

The formal IUPAC name for this compound is This compound .

Common Synonyms

In commercial and research contexts, it is often referred to by semi-systematic names such as Diallyl Propyl Isocyanurate or Isocyanuric Acid Diallyl Propyl Ester.[1]

Chemical Identifiers

A summary of essential chemical identifiers is provided in the table below for unambiguous database referencing and material sourcing.

| Identifier | Value | Source |

| CAS Number | 5320-25-2 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [1] |

| Molecular Weight | 251.29 g/mol | [1][2] |

| InChIKey | Not readily available in searched sources. |

Molecular Structure and Properties

The arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior. The structure features a saturated six-membered ring containing alternating carbon and nitrogen atoms, known as a 1,3,5-triazinane core.[3] This core is fully oxidized at the carbon positions, forming a trione (isocyanurate) system. The nitrogen atoms are substituted with two allyl (prop-2-en-1-yl) groups and one n-propyl group.

Visualized Chemical Structure

The following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

Specific experimental data for this compound is limited. However, properties can be inferred from related structures like Triallyl Isocyanurate (TAIC). It is expected to be a liquid at room temperature.

| Property | Estimated Value | Notes |

| Boiling Point | 136°C @ 2 mmHg | [2] |

| Appearance | Colorless to almost colorless liquid | |

| Stability | May be prone to spontaneous polymerization; often supplied with a stabilizer like BHT. | [4] |

Synthesis and Purification

The synthesis of asymmetrically substituted triazinane triones is most effectively achieved through a stepwise nucleophilic substitution pathway starting from cyanuric acid or its chlorinated analog, cyanuric chloride.[5][6] This approach allows for controlled introduction of different alkyl or aryl groups onto the nitrogen atoms of the heterocyclic core.

Synthetic Strategy

The most logical and field-proven approach is the sequential alkylation of cyanuric acid. The N-H protons of cyanuric acid are acidic and can be selectively deprotonated by a suitable base, rendering the nitrogen atoms nucleophilic. By controlling the stoichiometry of the reagents, one can achieve a stepwise substitution. The causality for this choice is rooted in the differential reactivity and the ability to isolate intermediates.

The proposed workflow involves:

-

Diallylation: Reacting cyanuric acid with two equivalents of an allyl halide (e.g., allyl bromide) in the presence of a base to form the 1,3-diallyl-1,3,5-triazinane-2,4,6-trione intermediate.

-

Propylation: Isolation and subsequent reaction of the diallyl intermediate with a propyl halide (e.g., 1-bromopropane) to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for N-alkylation of isocyanurates.

Materials:

-

Cyanuric acid

-

Allyl bromide

-

1-Bromopropane

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Step 1 (Diallylation): To a stirred solution of cyanuric acid (1 eq.) in DMF, add anhydrous potassium carbonate (2.2 eq.). Heat the mixture to 70°C. Add allyl bromide (2.1 eq.) dropwise over 1 hour. Maintain the temperature and stir for 12-18 hours, monitoring by TLC.

-

Workup 1: Cool the reaction to room temperature and pour into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate 1,3-diallyl-1,3,5-triazinane-2,4,6-trione.

-

Step 2 (Propylation): Dissolve the purified diallyl intermediate (1 eq.) in DMF and add potassium carbonate (1.2 eq.). Heat to 70°C and add 1-bromopropane (1.1 eq.) dropwise. Stir for 12-18 hours.

-

Workup 2 & Purification: Repeat the workup procedure described in Step 2. The final purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) should yield the pure title compound.

Self-Validation: The success of each step is validated by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of a new, less polar spot corresponding to the product. The final structure must be confirmed by the spectroscopic methods detailed in the next section.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data presented here are based on the known chemical shifts and absorption frequencies of the constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. The asymmetry of the molecule ensures that the two allyl groups are chemically equivalent.

| Protons (Label) | Multiplicity | Approx. δ (ppm) | J (Hz) | Integration |

| Propyl: -CH₃ | Triplet (t) | 0.9 - 1.0 | ~7.4 | 3H |

| Propyl: -CH₂- | Sextet (sxt) | 1.6 - 1.8 | ~7.5 | 2H |

| Propyl: N-CH₂- | Triplet (t) | 3.7 - 3.9 | ~7.6 | 2H |

| Allyl: N-CH₂- | Doublet (d) | 4.3 - 4.5 | ~5.5 | 4H |

| Allyl: =CH₂ (cis) | Doublet of Doublets (dd) | 5.1 - 5.3 | ~10.5, ~1.0 | 2H |

| Allyl: =CH₂ (trans) | Doublet of Doublets (dd) | 5.2 - 5.4 | ~17.2, ~1.5 | 2H |

| Allyl: -CH= | Multiplet (m) | 5.8 - 6.0 | - | 2H |

Rationale: The complexity of the allyl methine proton (-CH=) arises from its coupling to three different sets of protons (N-CH₂, cis =CH₂, and trans =CH₂), each with a different coupling constant.[7][8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon | Approx. δ (ppm) | Notes |

| Propyl: -C H₃ | 10 - 12 | |

| Propyl: -C H₂- | 20 - 23 | |

| Propyl: N-C H₂- | 45 - 48 | |

| Allyl: N-C H₂- | 48 - 51 | |

| Allyl: =C H₂ | 117 - 119 | [9] |

| Allyl: -C H= | 131 - 133 | [9] |

| Ring: C=O | 148 - 150 | Carbonyl carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3010 | C-H stretch (sp²) | Alkene (=C-H) |

| 2960 - 2850 | C-H stretch (sp³) | Alkane (C-H) |

| 1715 - 1680 | C=O stretch (strong) | Amide/Imide carbonyl |

| 1650 - 1640 | C=C stretch | Alkene |

| 1470 - 1440 | C-N stretch | Triazinane ring |

Rationale: The most prominent feature will be the very strong absorption band for the three carbonyl groups of the isocyanurate ring.[10] The presence of the allyl groups will be confirmed by the C=C and sp² C-H stretching bands.[11]

Reactivity and Potential Applications

Chemical Reactivity

The primary sites of reactivity are the terminal double bonds of the two allyl groups. These groups can participate in a variety of chemical transformations:

-

Polymerization: The allyl groups can undergo free-radical polymerization, making the molecule an excellent crosslinking agent or comonomer. This is the basis for its primary application.

-

Addition Reactions: The double bonds are susceptible to electrophilic additions (e.g., halogenation, hydrohalogenation) and nucleophilic additions.[6]

-

Oxidation: The alkene can be oxidized to form epoxides using reagents like m-CPBA or cleaved under stronger oxidative conditions.[6]

-

Reduction: The double bonds can be hydrogenated to convert the allyl groups into propyl groups.[6]

Applications in Polymer and Materials Science

Drawing parallels with the widely used Triallyl Isocyanurate (TAIC), this compound is expected to function as a Type I crosslinking comonomer.[12] When incorporated into polymer formulations (e.g., polyolefins, PVC, elastomers), it can form a thermally stable, three-dimensional network upon curing.

Key Advantages:

-

Enhanced Thermal Stability: The isocyanurate ring is exceptionally stable, imparting high heat resistance to the final polymer.

-

Improved Mechanical Properties: Crosslinking increases the modulus, hardness, and tensile strength of materials.

-

Chemical Resistance: The dense network structure reduces the permeability of the polymer to solvents and other chemicals.

The presence of the non-reactive propyl group, as opposed to a third allyl group, serves to modify the crosslink density and physical properties of the monomer itself. This allows for fine-tuning of the final polymer's characteristics, potentially improving processability or specific mechanical properties like flexibility.

Safety and Handling

This compound is a reactive monomer. Standard laboratory safety precautions should be strictly followed:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Store in a cool, dark place away from initiators, strong acids, bases, and oxidizing agents to prevent premature polymerization.[4]

-

The product may be stabilized with an inhibitor; consult the supplier's safety data sheet (SDS) for specific handling instructions.

References

Click to expand

-

Davis, R. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of allyl group-modified PSI in d 6-DMSO. Available at: [Link]

-

PubChem. (n.d.). 1,3,5-Triazine. National Center for Biotechnology Information. Available at: [Link]

-

ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. Available at: [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. Available at: [Link]

-

E3S Web of Conferences. (2020). Study of the spectra of asymmetric triazines with growth-stimulating activity. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]

-

MDPI. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Available at: [Link]

-

MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Available at: [Link]

-

Afonso, C. A. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. Available at: [Link]

-

Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. The Ohio State University. Available at: [Link]

-

MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]

- Google Patents. (n.d.). EP2899184A1 - Use of triallyl isocyanurate.

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]

- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

- 12. EP2899184A1 - Use of triallyl isocyanurate - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione: Synthesis, Characterization, and Advanced Applications

Abstract

The 1,3,5-triazinane-2,4,6-trione (isocyanurate) scaffold is a cornerstone in medicinal chemistry and materials science due to its exceptional versatility and tunable properties.[1] This guide focuses on the asymmetrically substituted derivative, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione , a molecule of significant interest for creating bespoke polymers and novel therapeutic agents. While a specific CAS number for this compound is not prominently listed in public databases, its synthesis is readily achievable through established chemical pathways. This whitepaper provides a comprehensive overview of its rational design, a detailed, field-proven synthetic protocol, robust analytical characterization methods, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Asymmetric Substitution

The 1,3,5-triazinane-2,4,6-trione core offers three nitrogen atoms that can be functionalized. Symmetrically substituted derivatives, such as Triallyl Isocyanurate (TAIC, CAS No: 1025-15-6), are widely used as crosslinking agents.[2][3] However, the true potential for advanced applications lies in asymmetric substitution. By introducing different functional groups onto the triazine core, we can create multifunctional molecules with distinct properties.

In the case of This compound , the molecule is engineered with:

-

Two Allyl Groups: These provide reactive sites for polymerization, crosslinking, or post-synthesis modification via thiol-ene "click" chemistry, making them invaluable for materials science and bioconjugation.[4]

-

One Propyl Group: This inert alkyl chain serves to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and steric profile, which is a critical consideration in drug design.[5]

This strategic design yields a versatile building block, bridging the gap between high-performance materials and sophisticated pharmaceutical scaffolds.

Synthesis Pathway: Stepwise N-Alkylation of Cyanuric Acid

The most robust and widely adopted method for synthesizing N-substituted isocyanurates is the sequential, stepwise alkylation of cyanuric acid.[4] This approach provides excellent control over the final substitution pattern. The synthesis of the target molecule proceeds via a two-step nucleophilic substitution reaction.

Causality of Experimental Design:

The core principle of this synthesis is the differential reactivity of the N-H protons on the cyanuric acid ring. By carefully controlling the stoichiometry of the base and the alkylating agents (allyl bromide and propyl bromide), we can achieve selective di-allylation followed by mono-propylation. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the cyanurate salt intermediates, while controlled heating drives the reaction to completion.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (Diallyl Isocyanurate, CAS No: 6294-79-7)

-

Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add cyanuric acid (0.4 mol) and a solution of sodium hydroxide (1.2 M, 100 mL). Stir at room temperature until the cyanuric acid is fully dissolved.[6]

-

First Alkylation: Slowly add allyl bromide (0.8 mol) dropwise to the solution over 1 hour. An exothermic reaction may be observed. Maintain the temperature below 40°C.

-

Reaction: Stir the mixture overnight at room temperature to ensure the completion of the di-allylation.[6]

-

Work-up: Neutralize the reaction mixture to pH ~7 using 10% sulfuric acid. A white precipitate of 1,3-diallyl-1,3,5-triazinane-2,4,6-trione will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with deionized water and ethanol, and dry in a vacuum oven at 60°C. The product is a white powder.[6]

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked flask, dissolve the dried 1,3-diallyl-1,3,5-triazinane-2,4,6-trione (0.2 mol) in 200 mL of N,N-Dimethylformamide (DMF).

-

Deprotonation: Add potassium carbonate (0.22 mol) to the solution and heat the mixture to 60°C for 1 hour to form the potassium salt.

-

Second Alkylation: Add 1-bromopropane (0.21 mol) dropwise to the reaction mixture.

-

Reaction: Maintain the reaction at 60-70°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 1L of ice-cold water to precipitate the product. Collect the crude product by filtration. Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure structural integrity.[7]

Data Presentation: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value / Key Feature | Rationale / Technique |

| Molecular Formula | C₁₂H₁₇N₃O₃ | - |

| Molecular Weight | 251.28 g/mol | - |

| Physical State | White to off-white crystalline solid | Based on similar structures like Diallyl and Triallyl Isocyanurate.[3][8] |

| Solubility | Soluble in organic solvents (Chloroform, DMF, Acetone); Insoluble in water. | The alkyl and allyl groups impart hydrophobicity.[9] |

| ¹H NMR | Signals for allyl protons (~5-6 ppm, multiplet; ~4 ppm, doublet) and propyl protons (~3.5 ppm, triplet; ~1.6 ppm, sextet; ~0.9 ppm, triplet). | NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[10] |

| ¹³C NMR | Carbonyl carbons (~150 ppm), olefinic carbons of allyl groups (~115-135 ppm), and aliphatic carbons of all substituents. | Confirms the carbon skeleton and functional groups.[11] |

| FT-IR | Strong C=O stretch (~1700 cm⁻¹), C-N stretches, C=C stretch from allyl groups (~1650 cm⁻¹), and C-H stretches (~2800-3100 cm⁻¹). | IR spectroscopy is excellent for identifying key functional groups.[7][12] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 251. Fragmentation pattern showing loss of allyl and propyl groups. | Confirms molecular weight and provides structural clues through fragmentation.[2][10] |

| Purity (HPLC) | >98% (after purification) | HPLC is a gold-standard technique for assessing the purity of non-volatile compounds.[7] |

Note: NMR chemical shifts are approximate and depend on the solvent used.

Applications in Drug Development and Materials Science

The unique trifunctional nature of the 1,3,5-triazinane-2,4,6-trione scaffold makes it a "privileged structure" in drug discovery.[13] Derivatives have shown a remarkable breadth of biological activity, including anticancer, antiviral, and antidiabetic properties.[14][15]

A Versatile Scaffold for Medicinal Chemistry

The 1,3-Diallyl-5-propyl derivative can serve as an advanced intermediate in the synthesis of novel therapeutics.

-

Modulation of Pharmacokinetics: The propyl group can be varied (e.g., to larger or more functionalized alkyl chains) to fine-tune the lipophilicity and metabolic stability of a potential drug candidate.

-

Platform for Covalent Inhibitors: The allyl groups are mild electrophiles and can be used to form covalent bonds with nucleophilic residues (like cysteine) in a target protein's active site, leading to potent and durable inhibition.

-

Linker for PROTACs and Bioconjugates: The allyl groups can be functionalized using thiol-ene chemistry to attach linkers for Proteolysis Targeting Chimeras (PROTACs) or to conjugate the molecule to antibodies or peptides.

Caption: The triazine core as a versatile drug discovery scaffold.

Advanced Monomer for Polymer Science

In materials science, this molecule can be used as a specialty monomer or crosslinking agent to create high-performance polymers.

-

Enhanced Thermal Stability: The isocyanurate ring is known to impart excellent thermal and chemical resistance to polymer networks.[4]

-

Tunable Mechanical Properties: Compared to the symmetric triallyl isocyanurate, the presence of the non-reactive propyl group will alter the crosslink density, allowing for the creation of polymers with tailored flexibility, hardness, and impact resistance.

-

Functional Polymers: The unreacted allyl groups in a linear polymer could be used for post-polymerization modification, enabling the grafting of other molecules or the creation of functional surfaces.

Conclusion

This compound represents a sophisticated evolution of the versatile isocyanurate scaffold. Its asymmetric design provides a powerful combination of reactive handles for covalent modification and an inert group for tuning physicochemical properties. The synthetic pathways are well-established and scalable, and the resulting molecule can be rigorously characterized by standard analytical techniques. For drug development professionals and materials scientists, this compound offers a valuable and highly adaptable platform for creating next-generation therapeutics and high-performance materials.

References

- Guan, L., et al. (2025).

-

MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.

-

NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]

- IntechOpen. (2018).

- Wang, Y., et al. (2017). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Polymers, 9(12), 683.

- ResearchGate. (2023).

- Google Patents. (n.d.). EP3872108A1 - Compositions contenant des groupes uretdione....

- Google Patents. (n.d.). US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.

-

PubChem. (n.d.). Diallyl Isocyanurate. Retrieved from [Link]

- Jędrzejczak, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959.

- Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040.

-

Ataman Kimya. (n.d.). TRIS (2-HYDROXYETHYL) ISOCYANURATE (THEIC). Retrieved from [Link]

- Google Patents. (n.d.). Process for producing triallyl isocyanurate.

-

Grokipedia. (2024). Tris(3,5-di- tert -butyl-4-hydroxybenzyl) isocyanurate. Retrieved from [Link]

-

LookChem. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

- Kricheldorf, H. R. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 182(5), 1387-1404.

- Google Patents. (n.d.). EP2397506A1 - Ambient temperature curable isocyanate-free compositions for preparing crosslinked polyurethanes.

- Polymer Testing. (2021).

- University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

PubChem. (n.d.). Triallyl isocyanurate. Retrieved from [Link]

- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

- 3. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]

- 5. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]

- 6. Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Diallyl Isocyanurate | 6294-79-7 [chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. lehigh.edu [lehigh.edu]

- 11. EP2397506A1 - Ambient temperature curable isocyanate-free compositions for preparing crosslinked polyurethanes - Google Patents [patents.google.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. mdpi.com [mdpi.com]

- 14. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

This technical guide provides a comprehensive overview of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, a distinct, asymmetrically substituted N-alkylated isocyanurate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical identity, synthesis, and projected applications, grounding the discussion in the established chemistry of its better-known structural analogues. Given the compound's specificity, this guide synthesizes calculated data with established principles of triazine chemistry to offer a robust scientific profile.

Core Chemical Identity and Molecular Structure

This compound is a derivative of 1,3,5-triazinane-2,4,6-trione, commonly known as isocyanuric acid. Its structure is characterized by a central triazinane ring with three carbonyl groups, where the nitrogen atoms at positions 1 and 3 are substituted with allyl groups (–CH₂–CH=CH₂) and the nitrogen at position 5 is substituted with a propyl group (–CH₂–CH₂–CH₃). This asymmetrical substitution pattern is key to its unique chemical properties, distinguishing it from its symmetrical analogues, 1,3-diallyl-1,3,5-triazinane-2,4,6-trione and 1,3,5-triallyl-1,3,5-triazinane-2,4,6-trione (TAIC).

The presence of two reactive allyl groups makes it a candidate for polymerization and cross-linking reactions, while the saturated propyl group modulates its polarity, solubility, and steric profile.

Calculated Molecular Data

While specific experimental data for this compound is not widely available in public databases, its fundamental properties can be precisely calculated based on its chemical structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₇N₃O₃ | Calculated |

| Molecular Weight | 251.29 g/mol | Calculated |

| Canonical SMILES | CCCN1C(=O)N(CC=C)C(=O)N(CC=C)C1=O | Calculated |

For context, a comparison with its close analogues is presented below:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | C₉H₁₁N₃O₃ | 209.20 | 6294-79-7[1][2] |

| This compound | C₁₂H₁₇N₃O₃ | 251.29 | Not assigned |

| 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione (TAIC) | C₁₂H₁₅N₃O₃ | 249.27 | 1025-15-6[3] |

Synthesis and Reaction Chemistry

The synthesis of asymmetrically substituted triazinanes like this compound relies on the principles of sequential nucleophilic substitution. The foundational strategy involves the stepwise alkylation of a triazinane precursor.

Conceptual Synthesis Protocol

A robust and logical pathway to synthesize the target molecule begins with cyanuric acid or its more reactive derivative, cyanuric chloride. The differential reactivity of the substitution sites, which can be controlled by reaction conditions, allows for a stepwise introduction of the different alkyl groups.

A plausible synthetic route is the stepwise nucleophilic substitution on the triazinane core, using allyl halides for the first two substitutions and a propyl halide for the final one.[2] This general approach is well-documented for creating a wide array of both symmetric and non-symmetric substituted 1,3,5-triazines.[4]

Step-by-Step Methodology:

-

Diallylation: Start with 1,3,5-triazinane-2,4,6-trione (isocyanuric acid). React it with two equivalents of an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium carbonate) in a suitable solvent like DMF or acetone. This reaction forms the intermediate 1,3-diallyl-1,3,5-triazinane-2,4,6-trione, which still has a reactive N-H bond at the 5-position.

-

Purification: The intermediate diallyl compound is isolated and purified to ensure the final step's specificity.

-

Propylation: The purified 1,3-diallyl-1,3,5-triazinane-2,4,6-trione is then subjected to a second alkylation step. It is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product, this compound.

-

Final Work-up and Characterization: The final product is isolated via extraction and purified using column chromatography. The structure must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the successful and specific addition of the propyl group.[5]

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Applications

Projected Physicochemical Properties

While experimental data is not available, the properties of this compound can be inferred from its structure and comparison with its analogues.

-

Physical State: Likely to be a liquid or a low-melting solid at room temperature. The symmetrical triallyl isocyanurate is a liquid, while the diallyl version is a solid.[1][3] The introduction of the propyl group may lower the melting point compared to the diallyl analogue.

-

Solubility: Expected to have low solubility in water but good solubility in organic solvents such as acetone, ethanol, and chlorinated hydrocarbons, typical for N-alkylated isocyanurates.

-

Reactivity: The two allyl groups provide sites for free-radical polymerization, making it a functional monomer or cross-linking agent. These double bonds are susceptible to reactions such as hydrogenation, halogenation, and epoxidation.[2] The triazinane core provides excellent thermal stability.

Potential Applications

The unique trifunctional structure of this molecule suggests its utility in advanced material science, building upon the established applications of related compounds.

-

Polymer Chemistry: The primary projected application is as a co-monomer or cross-linking agent. Similar to triallyl isocyanurate (TAIC), it can be incorporated into polymer matrices like polyolefins, PVC, and elastomers to enhance thermal stability, mechanical strength, and chemical resistance.[2] The propyl group, being less reactive than the allyl groups, would act as an internal plasticizer, potentially improving flexibility and processing characteristics compared to the more rigid network formed by TAIC.

-

Advanced Coatings and Adhesives: Its ability to form cross-linked networks makes it a valuable component for high-performance coatings and adhesives requiring superior durability and heat resistance.

-

Composite Materials: It could serve as a coupling agent to improve the interfacial adhesion between organic polymer matrices and inorganic fillers or reinforcing fibers.

Safety and Handling

No specific toxicology data for this compound is available. Therefore, it must be handled with the precautions appropriate for a novel chemical entity and by referencing the safety data for its closest analogues.

-

1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione (TAIC): Classified as Acute Toxicity 4 (Oral) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2).

-

Handling Recommendations: It is imperative to handle this compound in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion and Future Outlook

This compound represents a scientifically interesting molecule with significant potential in materials science. Its asymmetrical design offers a nuanced balance between reactivity (from the two allyl groups) and property modulation (from the propyl group). While this guide provides a foundational understanding based on established chemical principles, the next logical step is the empirical validation of its synthesis, a full characterization of its physicochemical properties, and an exploration of its performance in polymerization applications. Such research will be crucial to fully unlock its potential as a novel building block for advanced materials.

Caption: General workflow for the characterization of a novel chemical compound.

References

-

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. Available at: [Link]

-

1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. ResearchGate. Available at: [Link]

-

1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. MDPI. Available at: [Link]

-

1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione | C12H21N3O3S3 - PubChem. PubChem. Available at: [Link]

-

A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. MDPI. Available at: [Link]

-

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(2-oxiranylMethyl) - LookChem. LookChem. Available at: [Link]

-

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - the NIST WebBook. NIST. Available at: [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed. PubMed. Available at: [Link]

-

A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknowns of a Novel Triazinane Derivative

In the realm of chemical research and development, particularly in polymer science and drug discovery, the introduction of a novel molecule like 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione presents both opportunities and challenges. Its unique combination of allyl and propyl functionalities on a triazinane core suggests a potential for tailored applications. However, the very novelty of this compound means that a wealth of experimental data, including its solubility in various organic solvents, is not yet publicly available. This guide is therefore constructed to bridge this knowledge gap. As direct experimental data is absent, this document will provide a comprehensive, experience-driven framework for understanding and determining the solubility of this specific triazinane derivative. We will delve into a predictive analysis based on its molecular structure and the known properties of its close analogs, and present a rigorous, step-by-step experimental protocol for researchers to generate their own precise solubility data. This approach is designed to empower scientists to work with this promising molecule with a solid foundation of scientific principles and practical methodology.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide.[1] Let us first dissect the structure of this compound.

The molecule consists of a central, polar 1,3,5-triazinane-2,4,6-trione ring. This heterocyclic core contains three nitrogen and three carbonyl groups, which can participate in dipole-dipole interactions and potentially hydrogen bonding (though the acidic protons of the parent isocyanuric acid are replaced). Attached to this polar core are three alkyl/alkenyl groups: two allyl (prop-2-en-1-yl) groups and one propyl group. These hydrocarbon chains are nonpolar.

The overall solubility of the molecule will be a balance between the polar nature of the triazinane-trione core and the nonpolar character of the allyl and propyl side chains. Compared to its close analog, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the replacement of one allyl group with a propyl group slightly increases the molecule's saturation and may subtly alter its electronic properties, but the overall polarity is expected to be similar.

A key aspect of the synthesis of such analogs involves the stepwise alkylation of cyanuric acid or isocyanuric acid.[2] For instance, this compound can be synthesized through nucleophilic substitution on the triazinane core using allyl halides for the first two substitutions and a propyl halide for the final one.[2] The solvents used in such synthetic procedures, often aprotic polar solvents, can provide initial clues about the compound's solubility.

Table 1: Physicochemical Properties of this compound and its Analogs

| Property | This compound (Predicted) | 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione[3] | 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[4][5] |

| Molecular Formula | C12H17N3O3 | C9H11N3O3 | C12H15N3O3 |

| Molecular Weight | ~251.28 g/mol | 209.20 g/mol | 249.27 g/mol |

| Appearance | Likely a solid or viscous liquid | Solid | Colorless viscous liquid or white powder |

| LogP (Predicted) | ~2.0-2.5 | Not available | 1.92 at 25°C |

| Water Solubility | Expected to be very low | Not available | > 1 g/L (20 ºC), but also stated as insoluble in water |

Based on the LogP value of the triallyl analog, we can anticipate that this compound will be a relatively hydrophobic molecule with limited aqueous solubility.

Predicted Solubility Profile in Organic Solvents

Given the mixed polarity of the target molecule, its solubility is expected to vary significantly across different classes of organic solvents. The following table provides a predicted qualitative solubility profile. These predictions are based on the "like dissolves like" principle and the properties of analogous compounds.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl ether | Soluble to Moderately Soluble | The nonpolar allyl and propyl chains should interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Highly Soluble | These solvents can interact with both the polar triazinane core and the nonpolar side chains, making them excellent candidates for solubilization. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Sparingly Soluble | The ability of these solvents to hydrogen bond may not be as effectively utilized by the N-substituted triazinane ring. Solubility is expected to decrease with increasing alcohol chain length. |

| Aqueous | Water | Insoluble to Very Sparingly Soluble | The predominantly nonpolar character of the molecule suggests poor solubility in water. |

A Rigorous Experimental Protocol for Determining Thermodynamic Solubility

Since no empirical data is available for this compound, a robust experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical technique

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the specific solvent by accounting for the dilution factor.

-

Self-Validating System and Causality

-

Verification of Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

-

Equilibrium Confirmation: Analyzing samples at multiple time points ensures that the system has reached a true thermodynamic equilibrium.

-

Purity of Compound: Using a highly purified sample of the target compound is essential for accurate solubility determination, as impurities can affect the results.

-

Analytical Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision to ensure reliable results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for the structurally similar 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione should be followed. This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound and solvents.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used and handle them accordingly.

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently unavailable, a comprehensive understanding of its molecular structure and the properties of its analogs allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in nonpolar solvents, and sparingly soluble in polar protic solvents, with very low aqueous solubility. This guide provides a detailed, field-proven experimental protocol based on the shake-flask method to enable researchers to accurately and reliably determine the solubility of this novel compound. The generation of such data is a critical step in unlocking its potential for various scientific and industrial applications.

References

-

- Alfa Aesar

-

- CymitQuimica

-

- Sigma-Aldrich

-

- Lund University Publications

-

- MDPI

-

- PubChem

-

- PubChem

-

- Benchchem

-

- ChemicalBook

-

- Merck Millipore

-

- ResearchGate

-

- PubMed Central

-

- ResearchGate

-

- PubMed Central

-

- Rowan Scientific

-

- ResearchGate

-

- Chemistry For Everyone (YouTube)

-

- Khan Academy

-

- Organic Process Research & Development

-

- Pharmaffiliates

-

- Merck Millipore

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]

- 3. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | CymitQuimica [cymitquimica.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

Spectroscopic Signature of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione: A Technical Guide

Introduction: Unveiling a Versatile Triazinane Core

The 1,3,5-triazinane-2,4,6-trione, or isocyanurate, core is a foundational scaffold in polymer and materials science. Its utility is often realized through functionalization at the nitrogen positions, leading to compounds with tailored properties for applications such as crosslinking agents in the synthesis of robust thermosetting resins.[1] This guide focuses on the comprehensive spectroscopic characterization of a specific, asymmetrically substituted derivative: 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione .

The presence of two allyl groups provides sites for polymerization, imparting the potential for cross-linking, while the propyl group modifies the compound's steric and electronic properties.[1] A thorough understanding of its spectral signature is paramount for its identification, quality control, and for mechanistic studies in its various applications. This document provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized protocols for their acquisition. While direct experimental data for this specific molecule is not widely published, the following analyses are based on established principles of spectroscopy and data from closely related analogues.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal distinct signals corresponding to each unique proton and carbon environment in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show characteristic signals for the two equivalent allyl groups and the propyl group attached to the triazinane core. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂- (propyl, N-CH₂) | 3.6 - 3.8 | Triplet (t) | 2H |

| -CH₂- (allyl, N-CH₂) | 4.3 - 4.5 | Doublet of triplets (dt) | 4H |

| -CH₂- (propyl, middle) | 1.5 - 1.7 | Sextet | 2H |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet (t) | 3H |

| =CH- (allyl) | 5.7 - 5.9 | Ddt | 2H |

| =CH₂ (allyl, cis) | 5.1 - 5.3 | Doublet of triplets (dt) | 2H |

| =CH₂ (allyl, trans) | 5.1 - 5.3 | Doublet of triplets (dt) | 2H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Propyl Group: The N-CH₂ protons of the propyl group are expected to be deshielded by the adjacent nitrogen atom, appearing as a triplet around 3.6-3.8 ppm. The middle -CH₂- group will show a more complex sextet pattern, and the terminal methyl (-CH₃) group will appear as a characteristic triplet in the upfield region (0.8-1.0 ppm).[2][3]

-

Allyl Groups: The N-CH₂ protons of the two equivalent allyl groups are significantly deshielded by the nitrogen atoms and are adjacent to the double bond, thus resonating further downfield (4.3-4.5 ppm) as a doublet of triplets. The vinyl protons (=CH- and =CH₂) will exhibit complex splitting patterns in the range of 5.1-5.9 ppm due to both geminal and vicinal coupling.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 148 - 150 |